molecular formula C9H26O3Si3 B100012 Ethoxy-methyl-bis(trimethylsilyloxy)silane CAS No. 17908-27-9

Ethoxy-methyl-bis(trimethylsilyloxy)silane

Cat. No. B100012
CAS RN: 17908-27-9
M. Wt: 266.56 g/mol
InChI Key: RWRZXVJBHRYPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxy-methyl-bis(trimethylsilyloxy)silane, commonly known as EMBS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EMBS is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. It is widely used in various fields, including organic synthesis, materials science, and biotechnology.

Mechanism Of Action

The mechanism of action of EMBS is not fully understood, but it is believed to involve the formation of a stable siloxane bond with the target molecule. The siloxane bond is highly stable and resistant to hydrolysis, which makes EMBS an ideal crosslinking agent for proteins and peptides.

Biochemical And Physiological Effects

EMBS has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not accumulate in the body. However, it should be handled with care as it is highly flammable and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

EMBS has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily stored and transported, which makes it an ideal reagent for large-scale experiments. However, EMBS has some limitations, including its high cost and limited availability. It is also highly reactive and should be handled with care to avoid accidents.

Future Directions

There are several future directions for the research and development of EMBS. One potential application is in the field of drug delivery, where EMBS can be used as a crosslinking agent for the synthesis of drug-loaded nanoparticles. Another potential application is in the field of biomaterials, where EMBS can be used as a precursor for the synthesis of biocompatible and biodegradable materials. Additionally, the synthesis of EMBS derivatives with improved properties and functionality is an area of active research.

Synthesis Methods

EMBS can be synthesized by the reaction of methyl trichlorosilane with ethyl alcohol in the presence of a catalyst. The reaction produces a mixture of EMBS and trimethylsilyl ethyl ether, which can be separated by distillation. The purity of EMBS can be further improved by column chromatography. The synthesis of EMBS is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

EMBS has been extensively used in various scientific research applications, including organic synthesis, materials science, and biotechnology. In organic synthesis, EMBS is used as a protecting group for alcohols and carboxylic acids, which can be selectively deprotected under mild conditions. In materials science, EMBS is used as a precursor for the synthesis of silicon-based materials, such as silicones and silsesquioxanes. In biotechnology, EMBS is used as a crosslinking agent for proteins and peptides, which can improve their stability and activity.

properties

CAS RN

17908-27-9

Product Name

Ethoxy-methyl-bis(trimethylsilyloxy)silane

Molecular Formula

C9H26O3Si3

Molecular Weight

266.56 g/mol

IUPAC Name

ethoxy-methyl-bis(trimethylsilyloxy)silane

InChI

InChI=1S/C9H26O3Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9H2,1-8H3

InChI Key

RWRZXVJBHRYPJM-UHFFFAOYSA-N

SMILES

CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

synonyms

3-Ethoxy-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane

Origin of Product

United States

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